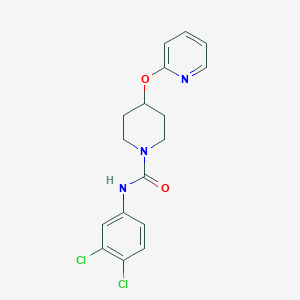
N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as JNJ-1930942, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Applications De Recherche Scientifique
Molecular Interaction with CB1 Cannabinoid Receptor
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonistic properties for the CB1 cannabinoid receptor. Through molecular analysis, it's been found that the N1 aromatic ring moiety of the compound predominantly influences the steric binding interaction with the receptor, akin to the interaction pattern seen with cannabinoid agonists and aminoalkylindole agonists. The study suggests that certain conformations of the compound may have distinct electrostatic characteristics to bind to the CB1 receptor, potentially contributing to its antagonist activity (Shim et al., 2002).
Therapeutic and Biological Potential
Anti-angiogenic and DNA Cleavage Activities
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated promising anti-angiogenic and DNA cleavage activities. These compounds effectively blocked blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model and showed differential migration and band intensities in DNA binding/cleavage assays. Their anti-angiogenic and cytotoxic effects might be influenced by the presence of electron-donating and withdrawing groups at specific positions, indicating potential as anticancer agents (Kambappa et al., 2017).
PCSK9 mRNA Translation Inhibition
N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. Compounds like 4d and 4g from this chemical series showcased improved PCSK9 potency, favorable ADME properties, and enhanced in vitro safety profiles, suggesting their utility in regulating cholesterol levels (Londregan et al., 2018).
Drug Design and Optimization
Glycine Transporter 1 Inhibition
The compound 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide has been identified as a potent and orally available inhibitor of glycine transporter 1 (GlyT1). Its superior central nervous system multiparameter optimization (CNS MPO) score and different physicochemical properties compared to related compounds suggest its potential in modulating neurological functions (Yamamoto et al., 2016).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-14-5-4-12(11-15(14)19)21-17(23)22-9-6-13(7-10-22)24-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIICWOJULLQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)
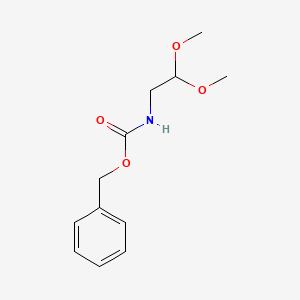
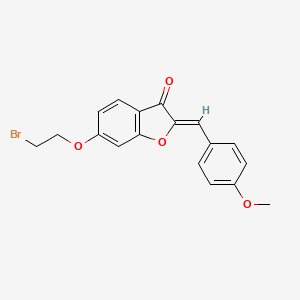
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2452712.png)
![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2452713.png)
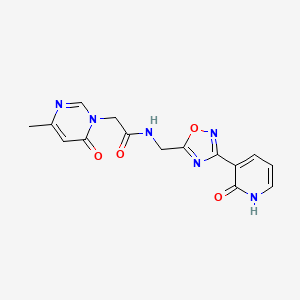
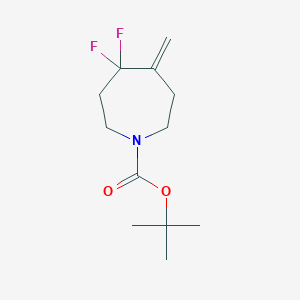
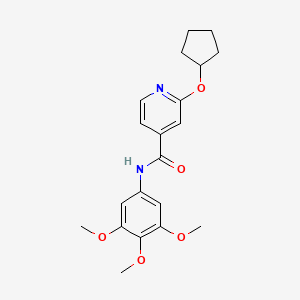
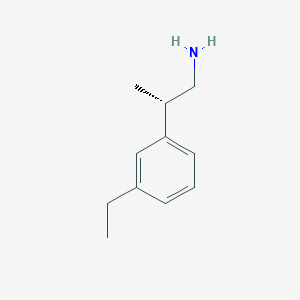


![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2452725.png)